The compound with the molecular formula C20H24F2N2O4 is an organic compound characterized by its complex structure and potential applications in various scientific fields. This compound is classified as an aromatic amine, which typically contains an amine group attached to an aromatic ring, and it has a molecular weight of 394.4 g/mol. Its IUPAC name is 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl-methylamino]ethanone .
The synthesis of C20H24F2N2O4 involves several steps, primarily focusing on the formation of the pyrrole ring followed by the introduction of various functional groups. The initial step typically includes:
The industrial production may utilize automated reactors and continuous flow systems to enhance efficiency. Critical parameters such as temperature, pressure, and pH must be meticulously controlled to achieve optimal purity and yield .
The molecular structure of C20H24F2N2O4 can be represented using various notations:
InChI=1S/C20H24F2N2O4/c1-10(2)6-11(9-25)23-20(27)14-8-24(12-4-5-12)17-13(18(14)26)7-15(21)16(22)19(17)28-3/h7-8,10-12,25H,4-6,9H2,1-3H3,(H,23,27)/t11-/m0/s1
CC(C)C[C@@H](CO)NC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3
.The compound exhibits a complex three-dimensional arrangement that influences its chemical reactivity and interactions with biological targets.
C20H24F2N2O4 can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation and sodium borohydride for reduction. The conditions typically involve controlled temperatures and pH levels to ensure desired products are formed .
The mechanism of action for C20H24F2N2O4 relates to its interactions at the molecular level with biological targets. It is believed that this compound interacts with specific proteins or enzymes, potentially inhibiting or enhancing their activity. The precise pathways may involve binding affinities that can be quantified through various biochemical assays .
The physical state of C20H24F2N2O4 is generally solid at room temperature, often appearing as a crystalline or powdery form.
Key chemical properties include:
Relevant data on these properties are essential for understanding how the compound behaves in different environments .
C20H24F2N2O4 has several significant applications in scientific research:
This compound exemplifies the intricate relationship between molecular structure and function, highlighting its relevance across multiple scientific domains.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9